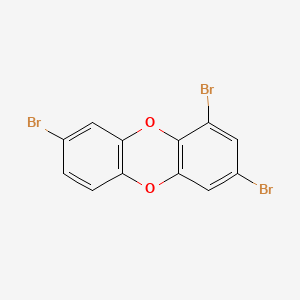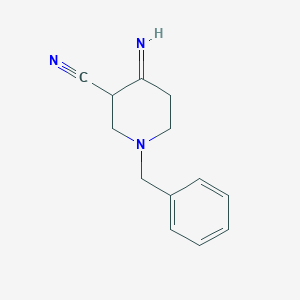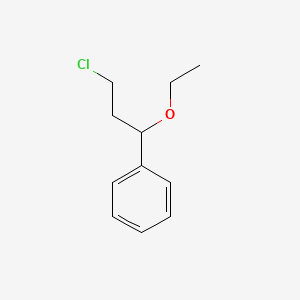
1,3,8-Tribromodibenzo-P-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Tribromodibenzo-P-dioxin is a polybrominated dibenzo-p-dioxin (PBDD) compound. It is a derivative of dibenzo-p-dioxin, where three hydrogen atoms are replaced by bromine atoms at positions 1, 3, and 8. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various chemical processes.
Métodos De Preparación
1,3,8-Tribromodibenzo-P-dioxin can be synthesized through the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) using iron and manganese oxides under dry conditions . The transformation involves the use of goethite and manganese oxides, which facilitate the conversion of OH-PBDEs to this compound and other related compounds . The reaction conditions typically include a controlled environment to prevent the presence of water, as water inhibits the formation of PBDDs .
Análisis De Reacciones Químicas
1,3,8-Tribromodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be formed through the oxidation of OH-PBDEs using iron and manganese oxides.
Photolysis: Under UV irradiation, hydroxylated polybromodiphenyl ethers can degrade to form this compound.
Common reagents used in these reactions include iron and manganese oxides, UV light, and hydrogen peroxide. The major products formed from these reactions are other polybrominated dibenzo-p-dioxins and dibenzofurans .
Aplicaciones Científicas De Investigación
1,3,8-Tribromodibenzo-P-dioxin is studied extensively in environmental science and toxicology due to its potential as an endocrine disruptor and its persistence in the environment . It is also used as a model compound to understand the formation and behavior of polybrominated dibenzo-p-dioxins and dibenzofurans in various environmental processes . Additionally, its formation and degradation pathways are investigated to develop methods for mitigating its presence in the environment .
Mecanismo De Acción
The mechanism by which 1,3,8-Tribromodibenzo-P-dioxin exerts its effects involves its interaction with various molecular targets. It can bind to human transthyretin (TTR) due to its structural similarity to thyroid hormones . This binding can disrupt normal hormonal functions, leading to endocrine disruption. The compound’s formation involves Smiles rearrangements and bromine elimination processes .
Comparación Con Compuestos Similares
1,3,8-Tribromodibenzo-P-dioxin is similar to other polybrominated dibenzo-p-dioxins and dibenzofurans, such as 2,4,6,8-tetrabromodibenzofuran . These compounds share similar structures and formation pathways but differ in the number and positions of bromine atoms. The unique aspect of this compound is its specific bromination pattern, which influences its chemical behavior and toxicity.
Similar compounds include:
- 2,4,6,8-Tetrabromodibenzofuran
- 2,7-Dibromodibenzo-p-dioxin
- 2,4,6-Tribromophenol
These compounds are studied to understand the broader category of polybrominated dibenzo-p-dioxins and their environmental and health impacts.
Propiedades
Número CAS |
80246-33-9 |
|---|---|
Fórmula molecular |
C12H5Br3O2 |
Peso molecular |
420.88 g/mol |
Nombre IUPAC |
1,3,8-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H |
Clave InChI |
NLKFBKPFQWQPPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)


![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)



![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)

